molecular formula C15H26N2O2 B12804716 3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione CAS No. 7150-87-0

3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B12804716
CAS No.: 7150-87-0
M. Wt: 266.38 g/mol
InChI Key: YYIRMWWWGWTKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[321]octane-2,4-dione is a complex organic compound belonging to the class of bicyclic compounds This compound features a unique structure that includes a bicyclo[321]octane core, which is a common motif in many biologically active molecules, particularly tropane alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclo[3.2.1]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile. This step often requires specific catalysts and controlled reaction conditions to ensure high yield and selectivity.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions. This step may involve the use of dimethylamine and appropriate leaving groups under basic conditions.

    Final Functionalization: The final step involves the introduction of the propyl chain and the formation of the azabicyclo structure. This can be achieved through a series of alkylation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the dimethylamino group and the bicyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine in the presence of a suitable base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology

In biological research, 3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[321]octane-2,4-dione is studied for its potential interactions with biological macromolecules

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure and functional groups make it a candidate for the development of new pharmaceuticals targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers, catalysts, and other industrially relevant materials.

Mechanism of Action

The mechanism of action of 3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Tropane: A bicyclic compound with a similar core structure but different functional groups.

    Cocaine: A well-known tropane alkaloid with stimulant properties.

    Atropine: Another tropane alkaloid used in medicine for its anticholinergic effects.

Uniqueness

3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[321]octane-2,4-dione is unique due to its specific functional groups and substitution pattern

This detailed overview provides a comprehensive understanding of 3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[321]octane-2,4-dione, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

CAS No.

7150-87-0

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

IUPAC Name

3-[3-(dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione

InChI

InChI=1S/C15H26N2O2/c1-14(2)11-7-8-15(14,3)13(19)17(12(11)18)10-6-9-16(4)5/h11H,6-10H2,1-5H3

InChI Key

YYIRMWWWGWTKMF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)N(C2=O)CCCN(C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.